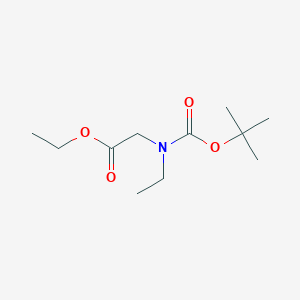
2-(2,6-Diisopropylphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Diisopropylphenyl)acetonitrile (DIPN) is an organic compound with a wide range of applications in the laboratory, ranging from synthesis to analytical chemistry. It is a versatile molecule with a unique structure and properties, making it a valuable tool in the field of scientific research. DIPN is a colorless liquid with a boiling point of approximately 150°C and a solubility of 0.2 g/L in water. It is composed of two isopropyl groups, two phenyl groups, and an acetonitrile moiety. The structure of DIPN is highly symmetrical, making it an ideal starting material for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(2,6-Diisopropylphenyl)acetonitrile is not yet fully understood. However, it is believed that the molecule is able to interact with other molecules in the environment, forming complexes and altering the properties of the molecules. Additionally, it is believed that 2-(2,6-Diisopropylphenyl)acetonitrile can act as an electron acceptor, allowing for the transfer of electrons between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2,6-Diisopropylphenyl)acetonitrile are not yet fully understood. However, studies have shown that it is able to interact with proteins and other molecules in the environment, altering their properties and potentially affecting the function of the proteins. Additionally, it has been shown to interact with enzymes, which can affect the activity of the enzymes.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2,6-Diisopropylphenyl)acetonitrile in laboratory experiments include its low cost, high reactivity, and wide range of applications. Additionally, it is a highly symmetrical molecule, making it an ideal starting material for the synthesis of other compounds. The main limitation of using 2-(2,6-Diisopropylphenyl)acetonitrile in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
For the use of 2-(2,6-Diisopropylphenyl)acetonitrile in scientific research include the development of new synthesis methods, the exploration of its biochemical and physiological effects, and the development of new applications for the molecule. Additionally, further research into the structure and properties of the molecule could lead to the development of new materials and products. Additionally, further research into the mechanism of action of 2-(2,6-Diisopropylphenyl)acetonitrile could lead to the development of new drugs and therapies. Finally, further research into the environmental effects of 2-(2,6-Diisopropylphenyl)acetonitrile could lead to the development of new methods for the safe disposal of the molecule.
Synthesis Methods
The synthesis of 2-(2,6-Diisopropylphenyl)acetonitrile is a straightforward process that involves the reaction of an alcohol and an aldehyde. This is accomplished by heating the alcohol and aldehyde in the presence of a base, such as sodium hydroxide. The reaction is exothermic, and the resulting product is 2-(2,6-Diisopropylphenyl)acetonitrile. The reaction can also be catalyzed by an acid such as sulfuric acid.
Scientific Research Applications
2-(2,6-Diisopropylphenyl)acetonitrile has a wide range of applications in scientific research. It is a useful reagent for the synthesis of other compounds, such as polymers and other organometallic compounds. Additionally, it is a useful tool in the field of analytical chemistry, as it can be used to detect and quantify the presence of other compounds. It can also be used to study the effects of different compounds on biological systems.
properties
IUPAC Name |
2-[2,6-di(propan-2-yl)phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-10(2)12-6-5-7-13(11(3)4)14(12)8-9-15/h5-7,10-11H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQLZXKOJXLLOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Diisopropylphenyl)acetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid; 98%](/img/structure/B6330739.png)












